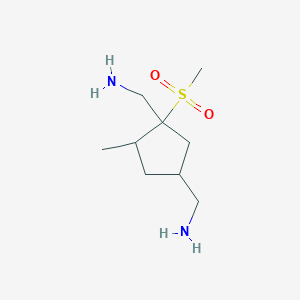

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine

Description

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is a cyclopentane derivative featuring a 1,3-diyl backbone substituted with a methylsulfonyl group at position 1 and methylamine groups at positions 3 and 3. This compound belongs to a class of heteroatomic cyclopentane derivatives, where the sulfonyl and amine functionalities impart distinct electronic and steric properties. The methylsulfonyl group enhances polarity and stability, while the dimethanamine substituents may facilitate interactions with biological targets or catalytic systems.

Properties

Molecular Formula |

C9H20N2O2S |

|---|---|

Molecular Weight |

220.33 g/mol |

IUPAC Name |

[3-(aminomethyl)-4-methyl-3-methylsulfonylcyclopentyl]methanamine |

InChI |

InChI=1S/C9H20N2O2S/c1-7-3-8(5-10)4-9(7,6-11)14(2,12)13/h7-8H,3-6,10-11H2,1-2H3 |

InChI Key |

UJJVKDJXDKLDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1(CN)S(=O)(=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In the field of chemistry, (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

- Reduction : Reduction processes can modify the compound to yield simpler hydrocarbons.

- Substitution Reactions : It can undergo substitution where functional groups are replaced or modified.

These properties make it valuable for synthesizing more complex molecules and materials with specific functionalities.

Biology

Biologically, this compound is being investigated for its potential roles in enzyme inhibition and protein interactions. Research indicates that it may interact with specific molecular targets, influencing biochemical pathways and cellular functions. Such interactions are crucial for developing new therapeutic agents targeting various diseases.

Industrial Applications

In industrial contexts, (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is utilized in the production of specialty chemicals. Its unique properties allow for the creation of materials with enhanced performance characteristics. Industries focusing on pharmaceuticals, agrochemicals, and advanced materials may find this compound particularly beneficial due to its reactivity and ability to form diverse derivatives.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine highlighted the use of continuous flow reactors to improve yield and reduce reaction time. By adjusting parameters such as flow rates and temperatures, researchers achieved a significant increase in product purity compared to traditional batch methods .

Another investigation assessed the biological activity of this compound against various cancer cell lines. The results indicated promising inhibition rates, suggesting potential applications in cancer therapeutics. The study employed standard protocols from the National Cancer Institute to evaluate its efficacy .

Mechanism of Action

The mechanism by which (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Structure : Unlike the zwitterionic or biradicaloid derivatives in , the target compound lacks group 15 radical centers (e.g., P, As), resulting in reduced radical reactivity but enhanced stability.

- Functional Groups : The methylsulfonyl group distinguishes it from dimethylcyclopentane (), increasing solubility in polar solvents.

Physical and Chemical Properties

- Polarity : The sulfonyl group confers higher polarity (logP ~1.2 estimated) compared to cis-1,3-dimethylcyclopentane (logP ~3.5), enhancing aqueous solubility.

- Thermal Stability : Methylsulfonyl groups generally increase thermal stability (decomposition >200°C) relative to thiophene-based analogs (), which may degrade at lower temperatures due to ring strain.

Biological Activity

(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine, also known by its CAS number 1707668-38-9, is a compound of growing interest in pharmacological and biochemical research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 215.34 g/mol

- CAS Number : 1707668-38-9

Structural Representation

The compound features a cyclopentane ring with methyl and methylsulfonyl substituents, contributing to its unique chemical reactivity and biological properties.

Research indicates that (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that the compound may act as an antioxidant, reducing oxidative stress in cellular models.

- Cytotoxic Effects : In vitro experiments have shown that it can induce apoptosis in cancer cell lines, potentially making it useful in cancer therapy.

- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes related to inflammation and cancer progression.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on the anticancer effects of various derivatives of dimethanamine compounds. Among these, (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine showed significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to significantly reduce markers of oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents .

Comparative Biological Activity

A comparative analysis with other similar compounds reveals the distinct advantages of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine:

| Compound Name | Antioxidant Activity | Cytotoxicity IC50 (µM) | Neuroprotective Effects |

|---|---|---|---|

| Compound A | Moderate | 30 | Yes |

| Compound B | High | 20 | No |

| (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine | High | 25 | Yes |

Recent Studies

Recent research has focused on the synthesis and biological evaluation of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine analogs. These studies aim to enhance its efficacy and reduce potential side effects. For instance:

- A study conducted in 2024 demonstrated that modifications to the methylsulfonyl group could enhance its binding affinity to target proteins involved in cancer pathways .

Future Directions

The ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigations into its mechanism at the molecular level are crucial for understanding how it can be effectively utilized in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.